![molecular formula C14H14Br2N2 B14064534 (1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine](/img/structure/B14064534.png)
(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine
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Overview
Description
(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two bromophenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine typically involves the reaction of 4-bromobenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde group of 4-bromobenzaldehyde reacts with the amine group of the diamine precursor in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups may facilitate binding to these targets, while the diamine backbone can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Bromoacetophenone
- 1-(5-Amino-2-bromophenyl)ethanone
- 1-(2-Bromo-5-chlorophenyl)ethanone
Uniqueness
(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two bromophenyl groups. This configuration can result in distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure consists of two bromophenyl groups attached to a diamine backbone, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₄Br₂N₂
- Molecular Weight : 370.09 g/mol
- CAS Number : 821766-67-0
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to affect the activity of protein kinases that are crucial in cancer cell signaling .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various bacterial strains. In vitro assays have shown that it can inhibit the growth of pathogenic bacteria by disrupting their cellular processes.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Potential
A study investigated the effect of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner by activating caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In another research effort, this compound was tested against a panel of bacterial pathogens. Results indicated that it exhibited significant antimicrobial activity at concentrations as low as 50 µM. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
Properties
Molecular Formula |
C14H14Br2N2 |
---|---|
Molecular Weight |
370.08 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14-/m1/s1 |
InChI Key |
XURRKKYAGFWNPT-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)Br)N)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)N)N)Br |
Origin of Product |
United States |
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